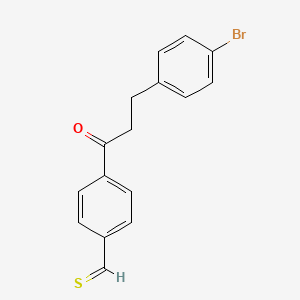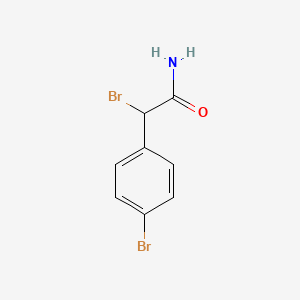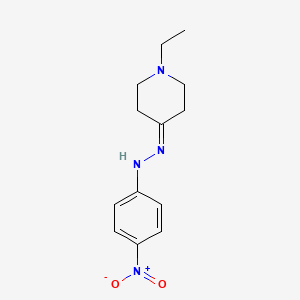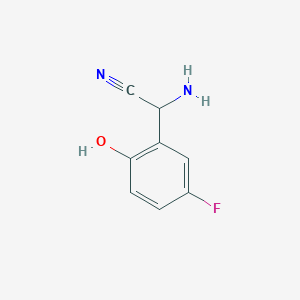
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde is an aromatic compound with the molecular formula C16H13BrOS and a molecular weight of 333.24 g/mol It is characterized by the presence of a bromophenyl group attached to a propanoyl chain, which is further connected to a benzothialdehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a bromobenzene derivative followed by a series of reduction and oxidation steps . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
相似化合物的比较
Similar Compounds
4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde: Similar in structure but with a different position of the bromine atom on the phenyl ring.
2-(3-(4-Bromophenyl)propanoyl)benzothialdehyde: Another isomer with the propanoyl group attached to a different position on the benzothialdehyde moiety.
Uniqueness
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .
属性
分子式 |
C16H13BrOS |
|---|---|
分子量 |
333.2 g/mol |
IUPAC 名称 |
4-[3-(4-bromophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13BrOS/c17-15-8-3-12(4-9-15)5-10-16(18)14-6-1-13(11-19)2-7-14/h1-4,6-9,11H,5,10H2 |
InChI 键 |
FZNMJUMZDREGJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C=S)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)

![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)



![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)

![N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13005141.png)

